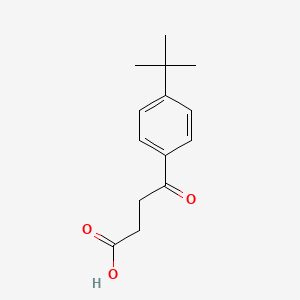

4-(4-Tert-butylphenyl)-4-oxobutanoic acid

Descripción

BenchChem offers high-quality 4-(4-Tert-butylphenyl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Tert-butylphenyl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(4-tert-butylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)11-6-4-10(5-7-11)12(15)8-9-13(16)17/h4-7H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHBTHNAMOUNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366403 | |

| Record name | 4-(4-tert-Butylphenyl)-4-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35288-08-5 | |

| Record name | 4-(4-tert-Butylphenyl)-4-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 4-(4-tert-butylphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4-tert-butylphenyl)-4-oxobutanoic acid, a valuable ketoacid intermediate in the development of various pharmaceuticals and specialty chemicals. The core of this synthesis is the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride, a robust and scalable method for forming the key carbon-carbon bond. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents key physicochemical and spectroscopic data for the target compound. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful synthesis and characterization of this important chemical entity.

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic synthesis. It facilitates the introduction of an acyl group onto an aromatic ring, typically employing an acyl halide or an acid anhydride in the presence of a Lewis acid catalyst. The resulting aryl ketones are versatile intermediates in the production of fine chemicals, active pharmaceutical ingredients, and various functional materials.

This guide focuses on the specific application of the Friedel-Crafts acylation to synthesize 4-(4-tert-butylphenyl)-4-oxobutanoic acid. The reaction involves the acylation of tert-butylbenzene with succinic anhydride, catalyzed by anhydrous aluminum chloride. The presence of the bulky tert-butyl group on the aromatic ring directs the acylation primarily to the para position due to steric hindrance, leading to a high regioselectivity of the desired product.

Reaction Mechanism and Principles

The Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Generation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride by coordinating to one of its carbonyl oxygens. This coordination polarizes the anhydride, making the other carbonyl carbon highly electrophilic and facilitating the formation of a resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich π-system of the tert-butylbenzene ring acts as a nucleophile and attacks the electrophilic acylium ion. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity of the ring is temporarily disrupted in this step.

-

Restoration of Aromaticity: A weak base, typically [AlCl₃(OH)]⁻ formed from traces of moisture or during the workup, abstracts a proton from the carbon atom bearing the newly attached acyl group. This deprotonation restores the aromaticity of the ring, yielding the aluminum chloride complex of the final product, 4-(4-tert-butylphenyl)-4-oxobutanoic acid.

-

Workup: An aqueous workup with acid is necessary to hydrolyze the aluminum chloride complex and liberate the final ketoacid product.

A critical aspect of this reaction is the use of a stoichiometric amount of the Lewis acid catalyst. This is because the aluminum chloride complexes with the carbonyl oxygen of the ketone product, rendering it inactive as a catalyst for further reactions.

Experimental Protocol

This section provides a detailed, laboratory-scale procedure for the synthesis of 4-(4-tert-butylphenyl)-4-oxobutanoic acid via Friedel-Crafts acylation.

Materials and Reagents:

-

tert-Butylbenzene (C₁₀H₁₄)

-

Succinic anhydride (C₄H₄O₃)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Concentrated hydrochloric acid (HCl)

-

Water (H₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a calcium chloride drying tube

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous dichloromethane in the flask. Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

-

Reagent Addition: In a separate flask, prepare a solution of succinic anhydride (1.0 molar equivalent) and tert-butylbenzene (1.1 molar equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 20-30 minutes, maintaining the temperature between 0 and 5 °C to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture in an ice bath and carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step will decompose the aluminum chloride complex of the product.

-

Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted succinic acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude 4-(4-tert-butylphenyl)-4-oxobutanoic acid by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford the final product as a crystalline solid.

Data Presentation

This section summarizes the key physicochemical and spectroscopic data for 4-(4-tert-butylphenyl)-4-oxobutanoic acid.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 35288-08-5 |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 122-125 °C |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Insoluble in water. |

Table 2: Spectroscopic Data (Predicted and/or from Analogous Compounds)

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~1.3 (s, 9H, C(CH₃)₃), ~2.8 (t, 2H, -CH₂-), ~3.3 (t, 2H, -CH₂-), ~7.5 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H), ~11-12 (br s, 1H, -COOH) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~31.0 (C(CH₃)₃), ~35.0 (-CH₂-), ~38.0 (-CH₂-), ~126.0 (Ar-C), ~128.0 (Ar-C), ~134.0 (Ar-C), ~157.0 (Ar-C), ~178.0 (C=O, acid), ~197.0 (C=O, ketone) |

| IR (KBr) | ν (cm⁻¹): ~3300-2500 (br, O-H stretch, carboxylic acid), ~2960 (C-H stretch, alkyl), ~1710 (C=O stretch, carboxylic acid), ~1680 (C=O stretch, ketone), ~1605 (C=C stretch, aromatic) |

Note: The spectroscopic data presented in Table 2 are predicted or based on the analysis of structurally similar compounds. Actual experimental data may vary slightly.

Signaling Pathways and Logical Relationships

The Friedel-Crafts acylation is a direct electrophilic substitution on the aromatic ring and does not directly involve intracellular signaling pathways. However, the logical relationship of the reaction components and their transformation into the final product can be visualized.

Conclusion

The synthesis of 4-(4-tert-butylphenyl)-4-oxobutanoic acid via the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride is a reliable and efficient method for producing this valuable chemical intermediate. This guide has provided a detailed overview of the reaction, including its mechanism, a comprehensive experimental protocol, and key analytical data. The information presented herein should serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the successful preparation and characterization of this and related compounds. Careful adherence to the experimental procedures and safety precautions is essential for achieving optimal results.

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-tert-butylphenyl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-tert-butylphenyl)-4-oxobutanoic acid. Due to the limited availability of experimental data for this specific compound, this guide includes a combination of identified and predicted values, alongside detailed, generalized experimental protocols for the determination of key parameters. This information is crucial for professionals engaged in chemical synthesis, formulation development, and pharmacological research.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-(4-tert-butylphenyl)-4-oxobutanoic acid is presented below. These properties are fundamental to understanding the behavior and potential applications of this compound.

| Property | Value | Source |

| IUPAC Name | 4-(4-tert-butylphenyl)-4-oxobutanoic acid | |

| CAS Number | 35288-08-5 | |

| Molecular Formula | C₁₄H₁₈O₃ | [1] |

| Molecular Weight | 234.29 g/mol | |

| Melting Point | Data not available | |

| Boiling Point | 373.3 ± 25.0 °C (Predicted) | [2] |

| Solubility | Data not available | |

| pKa | 4.56 ± 0.17 (Predicted) | [2] |

| logP (XlogP) | 3.2 (Predicted) | [1] |

Note: Predicted values are computationally derived and should be confirmed by experimental analysis.

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline 4-(4-tert-butylphenyl)-4-oxobutanoic acid is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 1-2 °C).

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Apparatus:

-

Potentiometer with a pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standard pH buffers for calibration

Procedure:

-

Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: A precisely weighed amount of 4-(4-tert-butylphenyl)-4-oxobutanoic acid is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is low) to a known concentration (e.g., 0.01 M).

-

Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The standardized NaOH solution is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

logP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing its distribution between an immiscible organic solvent (typically n-octanol) and water.

Apparatus:

-

Separatory funnel or vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Phase Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known concentration of 4-(4-tert-butylphenyl)-4-oxobutanoic acid is prepared in the aqueous phase. A known volume of this solution is mixed with an equal volume of the pre-saturated n-octanol in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases. The mixture is then allowed to stand until the phases have completely separated. Centrifugation can be used to aid phase separation.

-

Concentration Measurement: The concentration of the compound in the aqueous phase is measured using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). The concentration in the n-octanol phase can be determined by difference or by direct measurement.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Synthesis Workflow

The synthesis of 4-(4-tert-butylphenyl)-4-oxobutanoic acid is typically achieved via a Friedel-Crafts acylation reaction between tert-butylbenzene and succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride.

Caption: Experimental workflow for the synthesis of 4-(4-tert-butylphenyl)-4-oxobutanoic acid.

References

An In-depth Technical Guide to 4-(4-tert-butylphenyl)-4-oxobutanoic acid

CAS Number: 35288-08-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-tert-butylphenyl)-4-oxobutanoic acid, a ketoacid of interest in organic synthesis and potentially in medicinal chemistry. This document details its chemical properties, a generalized synthesis protocol, and explores potential, though currently undocumented, biological activities based on structurally related compounds.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | 4-(4-tert-butylphenyl)-4-oxobutanoic acid |

| Synonyms | 3-(4-tert-butylbenzoyl)propanoic acid |

| CAS Number | 35288-08-5 |

Synthesis

The primary route for the synthesis of 4-(4-tert-butylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a common and effective method for the preparation of 4-aryl-4-oxobutanoic acids.

Generalized Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for similar compounds and should be adapted and optimized for specific laboratory conditions.

Materials:

-

tert-Butylbenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent (e.g., nitrobenzene, carbon disulfide)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Solvent for recrystallization (e.g., ethanol, ethyl acetate/hexane mixture)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (with a drying tube), add anhydrous aluminum chloride and the chosen anhydrous solvent.

-

Reagent Addition: Cool the mixture in an ice bath. Prepare a solution of succinic anhydride and tert-butylbenzene in the same anhydrous solvent. Add this solution dropwise from the dropping funnel to the stirred AlCl₃ suspension.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction is often exothermic. Gentle heating may be required to drive the reaction to completion. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath. Carefully and slowly add crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude 4-(4-tert-butylphenyl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent or solvent mixture.

Synthesis Workflow

An In-depth Technical Guide to the Structure Elucidation of 4-(4-tert-butylphenyl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive approach to the structure elucidation of 4-(4-tert-butylphenyl)-4-oxobutanoic acid. While experimental spectroscopic data for this specific compound is not publicly available, this document presents a detailed, predicted analysis based on established principles of organic chemistry and spectroscopy. It serves as a robust framework for researchers undertaking the synthesis and characterization of this and structurally related molecules. The guide covers a plausible synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, and IR), detailed experimental protocols for spectral acquisition, and a systematic workflow for data interpretation. All predicted quantitative data are summarized in tables, and key experimental and logical workflows are visualized using Graphviz diagrams.

Introduction

4-(4-tert-butylphenyl)-4-oxobutanoic acid is an organic compound with a molecular formula of C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol .[1][2] Its structure combines a para-substituted aromatic ring with a keto-acid aliphatic chain, making it a potentially valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is a critical first step in any research and development endeavor involving this molecule. This guide provides the theoretical foundation and practical protocols for its complete structure elucidation using modern spectroscopic techniques.

Synthesis by Friedel-Crafts Acylation

A common and effective method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride.[3] In this case, tert-butylbenzene would be acylated with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Proposed Reaction Scheme

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the succinic anhydride, which is then attacked by the electron-rich tert-butylbenzene ring, primarily at the para position due to the ortho,para-directing effect and steric hindrance of the tert-butyl group.

Caption: Synthetic pathway for 4-(4-tert-butylphenyl)-4-oxobutanoic acid.

Experimental Protocol: Synthesis

Materials:

-

tert-Butylbenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve succinic anhydride (1.0 equivalent) and tert-butylbenzene (1.1 equivalents) in anhydrous dichloromethane.

-

Add the solution from step 3 to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data for 4-(4-tert-butylphenyl)-4-oxobutanoic acid. These predictions are based on established chemical shift and absorption frequency correlations.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the tert-butyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.9 | Doublet | 2H | Aromatic (ortho to C=O) |

| ~7.5 | Doublet | 2H | Aromatic (meta to C=O) |

| ~3.3 | Triplet | 2H | -C(=O)CH₂- |

| ~2.8 | Triplet | 2H | -CH₂COOH |

| 1.3 | Singlet | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O (ketone) |

| ~178 | C=O (carboxylic acid) |

| ~157 | Aromatic C (ipso, attached to t-Bu) |

| ~134 | Aromatic C (ipso, attached to C=O) |

| ~128 | Aromatic CH (ortho to C=O) |

| ~126 | Aromatic CH (meta to C=O) |

| ~35 | -C(CH₃)₃ |

| ~33 | -C(=O)CH₂- |

| ~31 | -C(CH₃)₃ |

| ~29 | -CH₂COOH |

Predicted IR Data

The IR spectrum is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 2960-2870 | Medium-Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1685 | Strong | C=O stretch (aromatic ketone) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

Experimental Protocols: Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire data over a spectral width of 0-15 ppm.

-

For ¹³C NMR, acquire data over a spectral width of 0-220 ppm using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

Instrumentation and Data Acquisition:

-

Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or clean ATR crystal prior to sample analysis.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition:

-

Obtain the mass spectrum using a mass spectrometer with an electrospray ionization (ESI) source.

-

Acquire data in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively. PubChem predicts a monoisotopic mass of 234.1256 Da.[4]

Structure Elucidation Workflow

The process of elucidating the structure of an unknown compound follows a logical progression, integrating data from multiple spectroscopic techniques.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(4-tert-butylphenyl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(4-tert-butylphenyl)-4-oxobutanoic acid. Due to the limited availability of experimentally acquired and published spectra for this specific compound, this guide leverages spectral data from structurally analogous compounds and established chemical shift principles to offer a comprehensive and predictive overview for researchers in drug development and organic synthesis.

Chemical Structure and Atom Numbering

The structure of 4-(4-tert-butylphenyl)-4-oxobutanoic acid is presented below with systematic numbering for unambiguous referencing of atoms in the subsequent NMR data tables.

Caption: Structure of 4-(4-tert-butylphenyl)-4-oxobutanoic acid.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data is summarized in Table 1. The chemical shifts (δ) are estimated based on the analysis of similar chemical environments in related molecules. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), and m (multiplet). Coupling constants (J) are predicted to be in the typical range for vicinal coupling in alkyl chains and aromatic systems.

Table 1: Predicted ¹H NMR Data for 4-(4-tert-butylphenyl)-4-oxobutanoic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2', H-6' | 7.95 | d | 2H | ~8.5 |

| H-3', H-5' | 7.50 | d | 2H | ~8.5 |

| H-3 | 3.30 | t | 2H | ~6.5 |

| H-2 | 2.80 | t | 2H | ~6.5 |

| -C(CH ₃)₃ | 1.35 | s | 9H | - |

| -COOH | 12.0 (broad) | s | 1H | - |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data is presented in Table 2. The chemical shifts are estimated based on characteristic values for carbonyl, aromatic, and aliphatic carbons, with consideration of substituent effects.

Table 2: Predicted ¹³C NMR Data for 4-(4-tert-butylphenyl)-4-oxobutanoic acid

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone, C4) | 198.0 |

| C=O (Acid, C1) | 178.0 |

| C-4' | 158.0 |

| C-1' | 134.0 |

| C-3', C-5' | 128.5 |

| C-2', C-6' | 126.0 |

| C (CH₃)₃ | 35.5 |

| C-3 | 33.0 |

| C H₃ | 31.0 |

| C-2 | 28.0 |

Experimental Protocols

The following provides a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of 4-(4-tert-butylphenyl)-4-oxobutanoic acid.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of 4-(4-tert-butylphenyl)-4-oxobutanoic acid for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a good starting point for this type of molecule.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. NMR Instrument Parameters

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Temperature: Spectra are typically acquired at room temperature (298 K).

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

4.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Logical Relationships and Spectral Interpretation

The interpretation of the NMR spectra relies on understanding the relationships between the chemical structure and the resulting NMR signals. The following diagrams illustrate these logical connections.

Caption: Logical workflow for ¹H NMR spectral interpretation.

Caption: Logical workflow for ¹³C NMR spectral interpretation.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of 4-(4-tert-butylphenyl)-4-oxobutanoic acid. Researchers can use this information to aid in the identification and characterization of this compound in their synthetic and analytical workflows. Experimental verification of these predicted spectra is recommended for definitive structural elucidation.

The Biological Activity of Aromatic Keto Acids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic keto acids are a class of organic compounds characterized by the presence of an aromatic ring, a ketone group, and a carboxylic acid moiety. These molecules are key intermediates in the metabolism of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.[1][2][3] Beyond their fundamental metabolic roles, emerging research has highlighted a diverse range of biological activities for these compounds, positioning them as molecules of significant interest in pharmacology and drug development. This technical guide provides an in-depth overview of the biological activities of prominent aromatic keto acids, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Biological Activities and Quantitative Data

Aromatic keto acids exhibit a spectrum of biological effects, including anti-inflammatory, neuroprotective, anticancer, and enzyme-inhibiting activities. The following sections and tables summarize the key findings and quantitative data for several well-studied aromatic keto acids.

Phenylpyruvic Acid

Phenylpyruvic acid is an intermediate in phenylalanine metabolism and is notably elevated in the genetic disorder phenylketonuria (PKU).[4] Its biological activities are of considerable interest in understanding the pathophysiology of this disease and in broader pharmacological contexts.

Table 1: Quantitative Biological Activity of Phenylpyruvic Acid

| Biological Activity | Target Enzyme/Process | Test System | Quantitative Data | Reference(s) |

| Enzyme Inhibition | Glucose-6-Phosphate Dehydrogenase (G6PDH) | Rat brain homogenates | Significant reduction in activity at 0.6 mM and 1.2 mM | [4][5] |

| Enzyme Inhibition | Hexokinase | Human brain | Competitive inhibitor | [6] |

| Neurotoxicity | Necrotic neural damage | Neonatal mice | Neurobehavioral damage at 2.5 mg/g | [7] |

Indole-3-Pyruvic Acid

A central metabolite in the tryptophan metabolism pathway, indole-3-pyruvic acid is a precursor to indole-3-acetic acid in plants and is produced by the gut microbiota in mammals.[8][9] It has garnered significant attention for its potent immunomodulatory effects.

Table 2: Quantitative Biological Activity of Indole-3-Pyruvic Acid

| Biological Activity | Target Receptor/Pathway | Test System | Quantitative Data | Reference(s) |

| Immunomodulation | Aryl Hydrocarbon Receptor (AhR) Activation | HepG2 cells | Activation observed at 50 µM and 250 µM | [9] |

| Anti-inflammatory | COX-2 Inhibition | HaCaT cells | Reduction in COX-2 levels at 25 mM | [9] |

| Anti-inflammatory | Th1 Cytokine Suppression, IL-10 Enhancement | T cell-mediated colitis model in mice | Effective at 0.1% in chow | [10] |

| Neuroprotection (Anxiolytic) | Unknown | Mice | Increased time in open arms of elevated plus maze at 100-200 mg/kg (intraperitoneal) | [9] |

4-Hydroxyphenylpyruvic Acid

An intermediate in the metabolism of tyrosine, 4-hydroxyphenylpyruvic acid is involved in various physiological and pathological processes.[1][2]

Table 3: Quantitative Biological Activity of 4-Hydroxyphenylpyruvic Acid

| Biological Activity | Target/Process | Test System | Quantitative Data | Reference(s) |

| Anti-inflammatory | IL-6 Production | LPS-stimulated RAW 264.7 macrophages | IC50 = 2 mM | [11] |

| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | IC50 = 0.5 mM | [11] |

Benzoylformic Acid (Phenylglyoxylic Acid)

Benzoylformic acid is a simpler aromatic keto acid that has been investigated for its biological properties. While extensive quantitative data on its specific biological activities are not as readily available as for other aromatic keto acids, it serves as a valuable scaffold in medicinal chemistry.

Signaling Pathways

Aromatic keto acids exert many of their biological effects through the modulation of key signaling pathways. Two of the most prominent are the Aryl Hydrocarbon Receptor (AhR) pathway and the Nrf2/HO-1 antioxidant response pathway.

Aryl Hydrocarbon Receptor (AhR) Pathway

Indole-3-pyruvic acid is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[8][9][10] Upon binding, AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as CYP1A1, CYP1B1, and IL-10.[12][13]

References

- 1. Showing Compound 4-hydroxyphenylpyruvate (FDB030506) - FooDB [foodb.ca]

- 2. 4-Hydroxyphenylpyruvic Acid | C9H8O4 | CID 979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. Phenylpyruvic acid decreases glucose-6-phosphate dehydrogenase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylpyruvic Acid Decreases Glucose-6-Phosphate Dehydrogenase Activity in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of human brain pyruvate kinase and hexokinase by phenylalanine and phenylpyruvate: possible relevance to phenylketonuric brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Indole-3-pyruvic acid alleviates rheumatoid arthritis via the aryl hydrocarbon receptor pathway - Huang - Annals of Translational Medicine [atm.amegroups.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Indole-3-Pyruvic Acid, an Aryl Hydrocarbon Receptor Activator, Suppresses Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 4-Oxobutanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanoic acid, known biochemically as succinic semialdehyde, is a critical endogenous metabolite positioned at the nexus of neurotransmitter and energy metabolism. As the primary catabolite of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, its chemical structure offers a versatile scaffold for the development of novel therapeutic agents.[1] The molecule's bifunctional nature, featuring both a reactive aldehyde and a carboxylic acid, allows for extensive chemical modification to create derivatives with diverse pharmacological activities.[1][2] These derivatives have been investigated for a range of therapeutic applications, from modulating GABAergic and γ-hydroxybutyrate (GHB) receptor activity to enzyme inhibition and anticancer effects.

This technical guide provides a comprehensive overview of the therapeutic landscape of 4-oxobutanoic acid derivatives. It details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the core biological pathways and experimental workflows involved.

Core Therapeutic Areas and Mechanisms of Action

The therapeutic potential of 4-oxobutanoic acid derivatives stems primarily from their relationship with the GABA metabolic pathway, known as the GABA shunt.

Modulation of GABAergic Neurotransmission

The GABA shunt is a closed-loop metabolic pathway that synthesizes and conserves GABA. It bypasses two steps of the tricarboxylic acid (TCA) cycle.[3][4] Glutamate is decarboxylated to GABA by glutamate decarboxylase (GAD). GABA is then converted by GABA transaminase (GABA-T) to succinic semialdehyde. Finally, succinic semialdehyde dehydrogenase (SSADH) oxidizes succinic semialdehyde to succinate, which re-enters the TCA cycle.[3][5]

Derivatives of 4-oxobutanoic acid can be designed to interact with several components of this system:

-

GABA Receptor Modulation: Due to their structural similarity to GABA, derivatives can act as agonists or antagonists at GABAA and GABAB receptors, influencing neuronal inhibition.

-

GABA Transaminase (GABA-T) Inhibition: Inhibiting GABA-T prevents the breakdown of GABA, leading to increased GABA levels in the brain. This is a key strategy for treating epilepsy and other seizure-related disorders.

-

Succinic Semialdehyde Dehydrogenase (SSADH) Inhibition: While less common as a therapeutic strategy, inhibiting SSADH is a key area of research for understanding the pathophysiology of SSADH deficiency.

Targeting Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD)

SSADHD is a rare autosomal recessive disorder caused by mutations in the ALDH5A1 gene, which encodes the SSADH enzyme.[6] This deficiency leads to the accumulation of succinic semialdehyde and its reduction product, γ-hydroxybutyric acid (GHB), causing a range of severe neurological symptoms including intellectual disability, ataxia, and seizures.[6] Therapeutic strategies being explored for SSADHD include enzyme replacement therapy and the use of GABA receptor antagonists to counteract the effects of elevated GABA and GHB levels.[6]

Anticancer Activity

Certain derivatives, particularly chalcone-containing amides of 4-oxobutanoic acid, have demonstrated cytotoxic effects against various cancer cell lines.[1] Chalcones (1,3-diphenyl-2-propen-1-ones) are known to interact with numerous signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. The mechanisms often involve the induction of apoptosis through modulation of the Bcl-2 family of proteins and activation of caspases, as well as cell cycle arrest.

Prodrug Development

The carboxylic acid moiety of 4-oxobutanoic acid and its derivatives is often polar, which can limit oral bioavailability. An ester prodrug strategy is employed to mask this polar group, increasing lipophilicity and enhancing absorption across cellular membranes.[7] After absorption, endogenous esterases hydrolyze the ester bond, releasing the active parent drug into circulation.[7]

Quantitative Data Summary

The following tables summarize available quantitative data for the biological activity of 4-oxobutanoic acid derivatives and related compounds. Data for direct derivatives are limited in the public domain, particularly for GABA/GHB receptor modulation and pharmacokinetics.

Table 1: In Vitro Anticancer Activity of 4-Oxobutanoic Acid Derivatives

| Compound Class / ID | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Tetrazole-Isoxazoline Hybrids | |||

| 4h | A549 (Lung Carcinoma) | 1.51 | [1] |

| 4i | A549 (Lung Carcinoma) | 1.49 | [1] |

| 4h | MDA-MB-231 (Breast) | 2.83 | [1] |

| Oleoyl Hybrids | |||

| Compound 1 | HTB-26 (Breast Cancer) | < 50 | [1] |

| Compound 2 | HTB-26 (Breast Cancer) | < 50 | [1] |

| Compound 1 | PC-3 (Prostate Cancer) | < 50 | [1] |

| Compound 2 | PC-3 (Prostate Cancer) | < 50 |[1] |

Table 2: In Vitro Activity at GABA and GHB Receptors (Related Analogs)

| Compound | Target/Assay | Activity | Value | Reference |

|---|---|---|---|---|

| DCUK-OEt (Aminoquinoline Analog) | GABAA Receptor ([³H]muscimol displacement) | Ki | 1.7 µM | [3] |

| DCUKA (Aminoquinoline Analog) | GABAA Receptor ([³H]muscimol displacement) | Ki | 6.6 µM | [3] |

| GHB | GHB Receptor ([³H]GHB displacement) | IC50 | 53 ± 8 nM | [8] |

| GHB | GHB Receptor (Functional Assay) | EC50 | 130 nM | [8] |

| NCS-382 (GHB Antagonist) | GHB Receptor ([³H]GHB displacement) | IC50 | 120 ± 18 nM | [8] |

| GHB | α4β1δ GABAA Receptor (Functional Assay) | EC50 | 140 nM |[9] |

Table 3: In Vitro Enzyme Inhibition

| Inhibitor | Target Enzyme | Inhibition Type | IC50 / kinact | Reference |

|---|---|---|---|---|

| Acrolein | Succinic Semialdehyde Dehydrogenase (SSADH) | Irreversible, Noncompetitive | 15 µM | |

| 4-hydroxy-trans-2-nonenal (HNE) | Succinic Semialdehyde Dehydrogenase (SSADH) | - | 110 µM | |

| Vigabatrin | GABA Transaminase (GABA-T) | Irreversible | - |

| 4-Amino-5-fluoropentanoic acid | GABA Transaminase (GABA-T) | Inactivator | - | |

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-4-Oxobutanoic Acids via Friedel-Crafts Acylation

This protocol describes a general method for synthesizing the 4-aryl-4-oxobutanoic acid core structure, a common precursor for many derivatives.[2]

Materials:

-

Aromatic compound (e.g., Benzene, Toluene)

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice-cold hydrochloric acid (e.g., 2.5% v/v)

-

5% w/v Sodium bicarbonate solution

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate

Procedure:

-

Set up a round-bottom flask with a reflux condenser in a fume hood, ensuring all glassware is dry.

-

Add the aromatic compound (e.g., 30 mL of benzene) and anhydrous aluminum chloride (0.10 M) to the flask.[2]

-

Heat the mixture to reflux on a water bath under anhydrous conditions.

-

Add succinic anhydride (0.10 M) in small portions to the refluxing mixture with continuous stirring.[2]

-

Continue heating and stirring for 4 hours.

-

After the reaction, allow the mixture to cool and leave it overnight at room temperature.

-

Carefully pour the reaction mixture into ice-cold hydrochloric acid to decompose the aluminum chloride complex.[2]

-

Perform steam distillation to remove the excess aromatic solvent.

-

Concentrate the remaining aqueous solution by evaporation on a water bath to obtain the crude product.

-

Purify the crude product by dissolving it in a 5% w/v sodium bicarbonate solution.

-

Extract the aqueous solution with diethyl ether to remove non-acidic impurities.

-

Acidify the aqueous layer with dilute hydrochloric acid to precipitate the purified 4-aryl-4-oxobutanoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: In Vitro GABA Transaminase (GABA-T) Inhibition Assay

This protocol outlines a method to screen compounds for their ability to inhibit GABA-T, a key enzyme in GABA metabolism. The assay indirectly monitors GABA-T activity by coupling the production of its product, succinic semialdehyde, to the reduction of NADP⁺ by SSADH.

Materials:

-

Purified human or porcine GABA-T

-

Purified succinic semialdehyde dehydrogenase (SSADH)

-

γ-Aminobutyric acid (GABA)

-

α-Ketoglutarate (α-KG)

-

β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

Test compound (potential inhibitor)

-

Potassium pyrophosphate buffer (e.g., 50 mM, pH 8.6)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing potassium pyrophosphate buffer, GABA, α-KG, NADP⁺, and SSADH.

-

Prepare serial dilutions of the test compound and a known inhibitor (e.g., vigabatrin) as a positive control.

-

Add the test compounds or control to the appropriate wells of the microplate. Include wells with no inhibitor for the uninhibited reaction rate.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period.

-

Initiate the enzymatic reaction by adding GABA-T to all wells.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the formation of NADPH, which is proportional to GABA-T activity.

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Radioligand Binding Assay for GABAA Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the GABAA receptor using a radiolabeled ligand like [³H]muscimol.[8]

Materials:

-

Rat brain membranes (prepared from cerebral cortex or whole brain)

-

[³H]muscimol (Radioligand)

-

Unlabeled GABA or bicuculline (for non-specific binding)

-

Test compound

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and liquid scintillation counter

-

Filtration manifold

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in buffer and perform a series of centrifugations to isolate a crude membrane fraction. Wash the membranes multiple times to remove endogenous GABA. Resuspend the final pellet in binding buffer to a known protein concentration (e.g., 1-2 mg/mL).[5]

-

Assay Setup: In test tubes or a 96-well plate, set up triplicate samples for:

-

Total Binding: Membranes + Binding Buffer + [³H]muscimol (e.g., 5 nM final concentration).

-

Non-specific Binding (NSB): Membranes + Binding Buffer + [³H]muscimol + a high concentration of unlabeled GABA (e.g., 100-200 µM) or bicuculline.[8]

-

Competition: Membranes + Binding Buffer + [³H]muscimol + varying concentrations of the test compound.

-

-

Incubation: Incubate the samples at 4°C for a specified time (e.g., 45-60 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the bound radioligand (on the filter) from the unbound.

-

Washing: Quickly wash the filters with multiple volumes of ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[5]

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).

-

For each concentration of the test compound, calculate the percentage of specific binding relative to the control (no competitor).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Visualization

The preclinical evaluation of a novel 4-oxobutanoic acid derivative targeting the GABAergic system typically follows a multi-stage workflow.

Conclusion and Future Directions

Derivatives of 4-oxobutanoic acid represent a promising and versatile class of compounds with significant therapeutic potential across multiple domains, including neurology and oncology. Their intrinsic relationship with the GABA metabolic pathway makes them ideal candidates for modulating inhibitory neurotransmission, offering new avenues for treating conditions like epilepsy and the rare metabolic disorder SSADHD. Furthermore, the demonstrated anticancer activity of specific chalcone derivatives highlights the scaffold's potential beyond the central nervous system.

Future research should focus on elucidating the structure-activity relationships for GABA and GHB receptor modulation to develop more potent and selective ligands. The exploration of ester prodrugs to improve pharmacokinetic profiles remains a critical area for translating these compounds into viable oral therapeutics. As our understanding of the complex signaling pathways involved in these diseases grows, so too will the opportunity to rationally design novel 4-oxobutanoic acid derivatives with enhanced efficacy and safety profiles for the benefit of patients.

References

- 1. benchchem.com [benchchem.com]

- 2. Ethers of 3-hydroxyphenylacetic acid as selective gamma-hydroxybutyric acid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Central receptor binding and cardiovascular effects of GABA analogues in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cloning and functional characterization of a gamma-hydroxybutyrate receptor identified in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 33684-13-8|4-[Ethyl(phenyl)amino]-4-oxobutanoic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 4-(4-tert-butylphenyl)-4-oxobutanoic Acid: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-tert-butylphenyl)-4-oxobutanoic acid, a versatile keto-acid that serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the realm of pharmaceuticals and agrochemicals. This document details its synthesis via Friedel-Crafts acylation, its key chemical transformations, and its applications in the development of bioactive compounds. Detailed experimental protocols for its synthesis and subsequent reactions are provided, along with a compilation of relevant physicochemical and spectroscopic data. Furthermore, this guide visualizes key synthetic pathways and experimental workflows to facilitate a deeper understanding of its utility in modern organic synthesis.

Introduction

4-(4-tert-butylphenyl)-4-oxobutanoic acid (CAS No. 35288-08-5) is an aromatic keto-acid characterized by a butyric acid chain attached to a 4-tert-butylphenyl group via a ketone.[1][2][3][4][5] This bifunctional molecule, possessing both a ketone and a carboxylic acid, offers two reactive centers for a wide array of chemical modifications. Its structural motif is found in several biologically active compounds, making it a valuable intermediate in medicinal chemistry and drug discovery. The tert-butyl group often enhances lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of a drug candidate. This guide will explore the synthesis, characterization, and synthetic utility of this important building block.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 4-(4-tert-butylphenyl)-4-oxobutanoic acid

| Property | Value |

| CAS Number | 35288-08-5[1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₈O₃[1][2][3] |

| Molecular Weight | 234.29 g/mol [1][2][3] |

| Purity | Typically >95-97%[2][3] |

| Appearance | Expected to be a solid |

Table 2: Predicted/Analogous Spectroscopic Data

| Technique | Expected/Analogous Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.9 (d, 2H, Ar-H ortho to C=O), ~7.5 (d, 2H, Ar-H meta to C=O), ~3.3 (t, 2H, -CH₂-C=O), ~2.8 (t, 2H, -CH₂-COOH), ~1.3 (s, 9H, -C(CH₃)₃). |

| ¹³C NMR (CDCl₃) | δ (ppm): ~198 (Ar-C=O), ~178 (-COOH), ~157 (Ar-C-tert-butyl), ~134 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~35 (-CH₂-C=O), ~31 (-C(CH₃)₃), ~29 (-CH₂-COOH). |

| IR (KBr) | ν (cm⁻¹): ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid), ~1680 (C=O stretch of aryl ketone), ~2960 (C-H stretch, aliphatic). |

| Mass Spec. (EI) | m/z: 234 (M⁺), 219 (M⁺ - CH₃), 177 (M⁺ - COOH - H), 161 (M⁺ - C₄H₉ - H₂O), 147 (t-butylbenzoyl cation). |

Synthesis of 4-(4-tert-butylphenyl)-4-oxobutanoic Acid

The primary route for the synthesis of 4-(4-tert-butylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[6][7]

References

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. heterocyclics.com [heterocyclics.com]

- 3. 4-(4-(tert-Butyl)phenyl)-4-oxobutanoicacid , 95+% , 35288-08-5 - CookeChem [cookechem.com]

- 4. 4-(4-TERT-BUTYLPHENYL)-4-OXOBUTYRIC ACID (1 x 5 g) | Reagentia [reagentia.eu]

- 5. 4-(4-TERT-BUTYLPHENYL)-4-OXOBUTYRIC ACID | 35288-08-5 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

A Comprehensive Literature Review of Substituted 4-Oxobutanoic Acids: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of substituted 4-oxobutanoic acids, a versatile class of compounds with significant therapeutic potential. This document covers their synthesis, biological activities, and mechanisms of action, with a focus on their applications in oncology, infectious diseases, and neurology. Detailed experimental protocols, quantitative biological data, and pathway visualizations are provided to support further research and development in this promising area of medicinal chemistry.

Introduction to 4-Oxobutanoic Acids

4-Oxobutanoic acid, also known as succinic semialdehyde, is a naturally occurring molecule that plays a crucial role in the metabolism of the neurotransmitter γ-aminobutyric acid (GABA) through a pathway known as the GABA shunt.[1] Its unique bifunctional structure, containing both a carboxylic acid and an aldehyde, makes it a valuable scaffold for chemical modification.[1] The resulting substituted 4-oxobutanoic acid derivatives have been shown to possess a wide range of biological activities, making them attractive candidates for drug discovery programs. These activities include anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.[1][2]

Synthesis of Substituted 4-Oxobutanoic Acids

The synthesis of substituted 4-oxobutanoic acids can be achieved through various organic chemistry methodologies. The most common approach for preparing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, typically catalyzed by a Lewis acid like aluminum chloride.[1][3] Amide derivatives can be readily synthesized by reacting the corresponding 4-oxobutanoic acid with an amine.[4]

General Experimental Protocol for Friedel-Crafts Acylation

A detailed protocol for the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid is as follows:

Materials:

-

Toluene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous AlCl₃ in anhydrous DCM and cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of succinic anhydride and toluene in DCM dropwise from the dropping funnel over a period of 20 minutes with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and slowly add cold water, followed by concentrated HCl to hydrolyze the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[6]

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain the purified 4-(4-methylphenyl)-4-oxobutanoic acid.[1]

Caption: General workflow for the synthesis of 4-aryl-4-oxobutanoic acids.

Biological Activities of Substituted 4-Oxobutanoic Acids

Substituted 4-oxobutanoic acids have demonstrated a broad spectrum of biological activities, with significant potential in various therapeutic areas.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 4-oxobutanoic acid derivatives against a range of cancer cell lines.[1] The mechanism of action is often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[1][7]

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Series 1: Tetrazole-Isoxazoline Hybrids | |||

| 4h | A549 (Lung Carcinoma) | 1.51 | [1] |

| 4i | A549 (Lung Carcinoma) | 1.49 | [1] |

| 4h | MDA-MB-231 (Breast Adenocarcinoma) | 2.83 | [1] |

| Series 2: Oleoyl Hybrids of Natural Antioxidants | |||

| Compound 1 | HTB-26 (Breast Cancer) | < 50 | [1] |

| Compound 2 | HTB-26 (Breast Cancer) | < 50 | [1] |

| Compound 1 | PC-3 (Prostate Cancer) | < 50 | [1] |

| Compound 2 | PC-3 (Prostate Cancer) | < 50 | [1] |

| Compound 1 | HepG2 (Hepatocellular Carcinoma) | < 50 | [1] |

| Pinostrobin Derivatives | |||

| Pinostrobin propionate | T47D (Breast Cancer) | 570 | [8] |

| Pinostrobin butyrate | T47D (Breast Cancer) | 400 | [8] |

Antimicrobial Activity

Derivatives of 4-oxobutanoic acid have also been investigated for their antimicrobial properties against various bacterial and fungal pathogens.

| Compound Class/ID | Microorganism | MIC (µM) | Reference |

| Naphthyl-Polyamine Conjugates | |||

| 17e | MRSA | 9.7 | [9] |

| 17f | MRSA | 0.29 | [9] |

| 17f | Acinetobacter baumannii | 0.29 | [9] |

| 17f | Cryptococcus neoformans | 0.29 | [9] |

| Biphenyl-Substituted Polyamine Conjugates | |||

| 21a-e | MRSA | 0.25 - 2.1 | [9] |

| Amide Derivatives | |||

| Compound 2 | Aspergillus fumigatus | - (96.5% inhibition) | [4] |

| Compound 6 | Helminthosporium sativum | - (93.7% inhibition) | [4] |

| Compound 3 | Bacillus subtilis | - (37.6% inhibition) | [4] |

| Compound 4 | Pseudomonas aeruginosa | - (33.2% inhibition) | [4] |

Enzyme Inhibition

Certain substituted 4-oxobutanoic acids have been identified as potent inhibitors of various enzymes, suggesting their potential in treating metabolic and neurological disorders.

| Compound Class | Target Enzyme | IC₅₀ | Reference |

| 4-Substituted 2,4-dioxobutanoic acids | Glycolic acid oxidase | 6 x 10⁻⁸ M | [10] |

| 4-Phenyl-4-oxo-butanoic acid derivatives | Kynurenine 3-hydroxylase | Not specified |

Mechanism of Action: Signaling Pathways

The therapeutic effects of substituted 4-oxobutanoic acids are mediated through their interaction with various cellular signaling pathways.

The GABA Shunt and its Connection to the Krebs Cycle

4-Oxobutanoic acid is a key intermediate in the GABA shunt, a metabolic pathway that connects GABA metabolism to the Krebs cycle.[1] This pathway is crucial for maintaining a balance between excitatory and inhibitory neurotransmission in the central nervous system.[1]

Caption: The GABA shunt pathway and its link to the Krebs cycle.

Modulation of the PI3K/Akt/mTOR Pathway

Emerging evidence suggests that the anticancer properties of some 4-oxobutanoic acid derivatives may be due to their ability to modulate the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1][6]

Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway by a substituted 4-oxobutanoic acid.

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of compounds.[1]

Principle: The assay measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[1]

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[1]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions for the test organism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

Substituted 4-oxobutanoic acids represent a promising class of compounds with a diverse range of biological activities. Their synthetic tractability and the potential to modulate key biological pathways make them attractive candidates for the development of novel therapeutics for cancer, infectious diseases, and neurological disorders. Future research should focus on optimizing the structure-activity relationships of these compounds to improve their potency and selectivity, as well as conducting in-depth pharmacokinetic and in vivo efficacy studies to translate these promising preclinical findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic <i>N,N</i>-diamines - Arabian Journal of Chemistry [arabjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of tert-Butylphenyl Keto Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butylphenyl keto acids, a class of molecules with significant potential in medicinal chemistry. While a detailed, linear history of this specific chemical class is not extensively documented, this guide synthesizes information from the development of relevant synthetic methodologies and the study of their constituent chemical moieties. This document covers the inferred history, plausible synthetic routes, potential biological activities, and the experimental protocols required for their synthesis and evaluation.

Discovery and Historical Context

The emergence of tert-butylphenyl keto acids as a potential area of research is not marked by a single discovery but rather by the confluence of several key developments in organic chemistry and drug discovery. The history can be understood by considering the evolution of synthetic methods and the recognition of the utility of the tert-butylphenyl and keto acid functionalities in medicinal chemistry.

-

Friedel-Crafts Reaction: The discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts was a pivotal moment in organic synthesis.[1] This reaction, which allows for the alkylation and acylation of aromatic rings, provided a foundational method for attaching alkyl and acyl groups to a benzene ring.[1][2] The acylation variant, in particular, is a direct route to the synthesis of aryl ketones, which are precursors to aryl keto acids.[2]

-

The Rise of the tert-Butyl Group in Medicinal Chemistry: The tert-butyl group, due to its steric bulk and lipophilicity, has been widely employed in drug design to enhance metabolic stability, improve receptor selectivity, and modulate the pharmacokinetic properties of molecules. Its incorporation into drug candidates became more prevalent in the mid to late 20th century as our understanding of structure-activity relationships (SAR) grew.

-

Keto Acids in Biology and Medicine: Keto acids are key intermediates in cellular metabolism and have been studied for their roles in various physiological and pathological processes.[3] The development of synthetic methods to produce a-keto acids and their esters has been an ongoing area of research, with applications in the synthesis of pharmaceuticals and other bioactive compounds.

The conceptualization of tert-butylphenyl keto acids likely arose from the combination of these streams of research: the application of established reactions like the Friedel-Crafts acylation to tert-butylated aromatic compounds, and the interest in creating novel keto acids with drug-like properties conferred by the tert-butylphenyl scaffold.

Synthesis of tert-Butylphenyl Keto Acids

The synthesis of tert-butylphenyl keto acids can be approached through several established organic chemistry methodologies. The two most prominent routes are the Friedel-Crafts acylation of tert-butylbenzene and the oxidation of a suitable precursor.

Friedel-Crafts Acylation Route

A common and direct method for synthesizing aromatic ketones is the Friedel-Crafts acylation.[2] This involves the reaction of an aromatic compound, in this case, tert-butylbenzene, with an acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] To generate a keto acid, an acylating agent with a masked or latent carboxylic acid functionality is required. Oxalyl chloride is a suitable reagent for this purpose.

The reaction of tert-butylbenzene with oxalyl chloride and a Lewis acid catalyst can lead to the formation of a tert-butylphenyl keto acid. The intermediate acyl cation can sometimes be unstable and fragment, but under controlled conditions, this method can be effective.[4]

-

Materials: tert-butylbenzene, oxalyl chloride, anhydrous aluminum chloride (AlCl₃), carbon disulfide (CS₂), diethyl ether, hydrochloric acid (HCl), sodium sulfate (Na₂SO₄).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous CS₂ under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of oxalyl chloride (1.0 equivalent) in CS₂ dropwise to the stirred suspension.

-

After the addition is complete, add tert-butylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 12 hours.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired tert-butylphenyl keto acid.

-

Oxidation Route

An alternative synthetic strategy involves the oxidation of a precursor molecule, such as a tert-butylphenyl alkyl ketone or a substituted tert-butylphenyl alkene. Oxidizing agents like potassium permanganate (KMnO₄) or tert-butyl hydroperoxide (TBHP) in the presence of a suitable catalyst can be employed to convert an alkyl side chain into a carboxylic acid while preserving the ketone functionality, or to cleave a double bond to form a keto acid.[5][6]

-

Materials: 1-(4-tert-butylphenyl)ethan-1-one, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), sodium bisulfite (NaHSO₃), hydrochloric acid (HCl), diethyl ether.

-

Procedure:

-

Dissolve 1-(4-tert-butylphenyl)ethan-1-one in a mixture of water and a suitable organic co-solvent (e.g., pyridine or t-butanol) containing NaOH.

-

Cool the solution in an ice bath and add a solution of KMnO₄ in water dropwise with vigorous stirring.

-